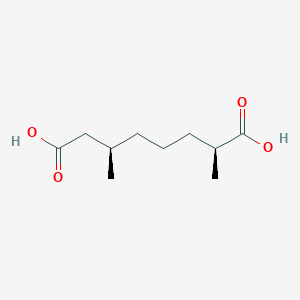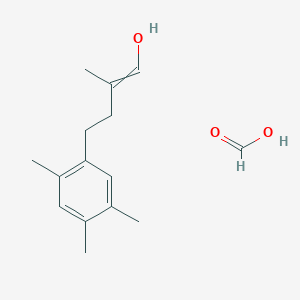![molecular formula C34H30O3Si B14195675 (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone CAS No. 922192-88-9](/img/structure/B14195675.png)
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a triphenylsilyl ethoxyphenyl group attached to a methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Methoxyphenylboronic Acid: This can be achieved through the reaction of 2-methoxyphenyl magnesium bromide with trimethyl borate.
Formation of 2-[2-(Triphenylsilyl)ethoxy]phenylboronic Acid: This involves the reaction of 2-bromoethoxybenzene with triphenylsilyl chloride in the presence of a base, followed by conversion to the boronic acid derivative.
Coupling Reaction: The final step involves the coupling of the two boronic acid intermediates using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methoxyphenyl)phenylmethanone: Lacks the triphenylsilyl ethoxy group, resulting in different chemical properties and reactivity.
(2-Hydroxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone:
Uniqueness
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone is unique due to the presence of both methoxy and triphenylsilyl ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
922192-88-9 |
|---|---|
Molekularformel |
C34H30O3Si |
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-[2-(2-triphenylsilylethoxy)phenyl]methanone |
InChI |
InChI=1S/C34H30O3Si/c1-36-32-23-13-11-21-30(32)34(35)31-22-12-14-24-33(31)37-25-26-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24H,25-26H2,1H3 |
InChI-Schlüssel |
PDWLDWOQHMLVEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2OCC[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


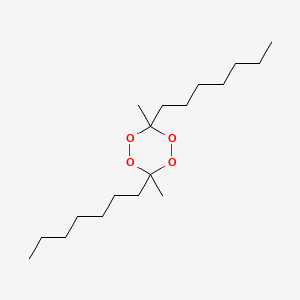
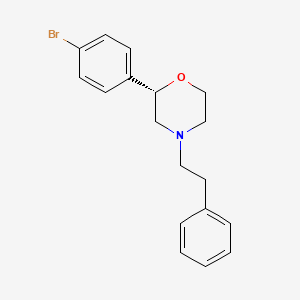
![5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195612.png)

![N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14195624.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
![4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14195638.png)
![Pyridine, 2-[(2S,3S)-2-[(1S)-1-phenylethyl]-3-oxaziridinyl]-](/img/structure/B14195643.png)

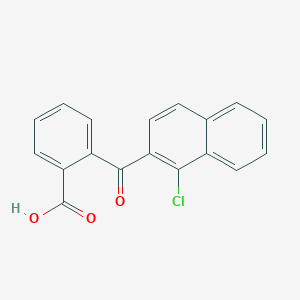
![1-Iodo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14195648.png)
![Ethyl [(4-methylpentyl)sulfanyl]acetate](/img/structure/B14195649.png)
